Vatalanib metabolite M25 is a significant compound derived from Vatalanib, a small molecule that has been studied for its potential in treating various cancers through its effects on vascular endothelial growth factor receptors and platelet-derived growth factor receptors. This metabolite is of interest due to its pharmacological properties and implications in drug metabolism and efficacy.
Vatalanib, also known as PTK787/ZK222584, was initially developed by the pharmaceutical company Bayer for the treatment of solid tumors. The compound acts as an inhibitor of multiple receptor tyrosine kinases, which are crucial in tumor angiogenesis and growth. The metabolite M25 is formed through metabolic processes involving cytochrome P450 enzymes, which play a vital role in drug metabolism within the liver .
Vatalanib metabolite M25 falls under the classification of pharmaceutical metabolites. It is categorized as a small organic molecule with specific activity against certain kinase pathways involved in tumor progression. The International Patent Classification codes relevant to this compound include C07D 403/14 and C07D 473/16, indicating its structural characteristics and potential therapeutic applications .
The synthesis of Vatalanib metabolite M25 involves metabolic transformations primarily catalyzed by cytochrome P450 enzymes. These enzymes facilitate various oxidative reactions that convert the parent compound into its metabolites. The specific pathway for M25 formation typically includes hydroxylation and subsequent conjugation reactions.
The molecular structure of Vatalanib metabolite M25 can be represented as follows:
The structure features multiple functional groups that contribute to its biological activity, including amine and hydroxyl groups.
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets. The presence of specific functional groups allows for docking studies to assess binding affinities with receptor tyrosine kinases.
Vatalanib metabolite M25 undergoes several key chemical reactions during its metabolic pathway:
These reactions are typically facilitated by various enzymes in the liver, notably cytochrome P450 isoforms such as CYP3A4 and CYP2C9, which are known for their role in drug metabolism .
The mechanism of action of Vatalanib metabolite M25 revolves around its ability to inhibit receptor tyrosine kinases involved in angiogenesis:
Studies have shown that metabolites like M25 retain significant activity against tumor cell lines, suggesting their potential role as active pharmacological agents rather than mere byproducts .
Relevant data suggest that these properties influence both the pharmacokinetics and pharmacodynamics of Vatalanib metabolite M25 .
Vatalanib metabolite M25 has several applications in scientific research:
Research continues to explore the full therapeutic potential of Vatalanib metabolite M25, indicating its relevance in ongoing cancer treatment strategies .
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 53948-12-2
CAS No.: